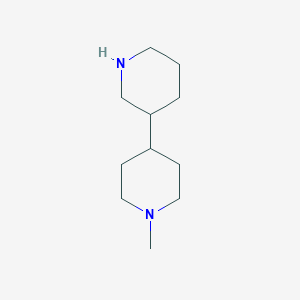

1-Methyl-4-piperidin-3-ylpiperidine

Descripción

Propiedades

IUPAC Name |

1-methyl-4-piperidin-3-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-7-4-10(5-8-13)11-3-2-6-12-9-11/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTJFVIMWJVEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-Methyl-4-piperidin-3-ylpiperidine: Structural Dynamics, Synthesis, and Pharmacological Applications of an sp³-Rich Bipiperidine Scaffold

Executive Summary: The Shift to 3D Chemical Space

In contemporary medicinal chemistry, there is a critical paradigm shift away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds. This transition is driven by the need for improved physicochemical properties, higher ligand efficiency, and reduced off-target toxicity[1].

1-Methyl-4-piperidin-3-ylpiperidine (also known as 1-methyl-[3,4'-bipiperidine]) represents a highly tunable, sp³-rich vector system. Unlike symmetrical 4,4'-bipiperidines, the asymmetric 3,4'-linkage breaks molecular symmetry, providing unique topological profiles for G Protein-Coupled Receptor (GPCR) interactions. This whitepaper details the physicochemical profiling, synthetic methodologies, and analytical workflows required to leverage this scaffold in drug discovery, particularly for Central Nervous System (CNS) targets.

Physicochemical Profiling & Conformational Dynamics

The utility of the 1-methyl-4-piperidin-3-ylpiperidine scaffold lies in its highly basic nature and optimal lipophilicity. The N-methyl group on the primary ring serves a dual purpose: it slightly increases the lipophilicity for blood-brain barrier (BBB) penetration while maintaining a strong basic center capable of forming critical salt bridges with conserved aspartate residues in aminergic GPCR orthosteric sites[2].

Quantitative Data Summary

To facilitate rapid assessment for drug design, the core physicochemical parameters of the scaffold are summarized below.

Table 1: Physicochemical and Pharmacokinetic Parameters

| Parameter | Value | Analytical Rationale |

| Molecular Formula | C₁₁H₂₂N₂ | Highly saturated, sp³-rich framework. |

| Molecular Weight | 182.31 g/mol | Low molecular weight maximizes ligand efficiency (LE). |

| LogP (Calculated) | ~1.8 | Falls within the optimal range (1.5–2.5) for CNS penetration. |

| pKa₁ (N-methyl) | ~9.5 | Ensures physiological protonation for GPCR interaction. |

| pKa₂ (Secondary NH) | ~10.2 | Provides a strong, localized hydrogen bond donor vector. |

| Topological Polar Surface Area | 24.1 Ų | Well below the 90 Ų threshold required for efficient BBB transit. |

Conformational Logic

The 3,4'-linkage creates a highly dynamic system. To minimize 1,3-diaxial steric clashes, the N-methyl group heavily favors an equatorial conformation. The resulting equatorial-equatorial linkage between the two rings dictates the 3D trajectory of any subsequent functionalization at the secondary amine.

Caption: Logic flow of bipiperidine conformational dynamics and CNS penetration.

Self-Validating Synthetic Methodologies

Causality in Synthesis: Historically, bipiperidine synthesis relied on classical hydrogenation of bipyridines, which often yielded unpredictable stereochemical mixtures. Modern industrial scaling favors palladium-catalyzed cross-coupling followed by controlled reductive steps[3]. Direct sp³-sp³ coupling between two saturated piperidine rings is thermodynamically challenging and lacks regiocontrol. Therefore, the optimal self-validating workflow utilizes an sp²-sp² Suzuki-Miyaura coupling to forge the C-C bond with absolute regiochemical fidelity, followed by a global high-pressure hydrogenation.

Protocol 1: Synthesis via Cross-Coupling and Global Reduction

Step 1: Suzuki-Miyaura C-C Bond Formation

-

Charge a pressure-rated reactor with 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.0 eq) and 3-bromopyridine (1.05 eq).

-

Add the catalyst Pd(dppf)Cl₂ (0.05 eq) to dictate the cross-coupling cycle.

-

Suspend the mixture in degassed 1,4-dioxane and add 2M aqueous K₂CO₃ (3.0 eq) as the base.

-

Heat the reaction to 90°C under an N₂ atmosphere for 12 hours.

-

Validation Check: Perform TLC or LC-MS to confirm the consumption of the boronic ester. The intermediate, 1-methyl-4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine, should be isolated via aqueous workup (EtOAc/Water) and concentrated.

Step 2: Global Hydrogenation

-

Dissolve the intermediate in methanol.

-

Add 10% Pd/C (0.1 eq w/w) and a catalytic amount of glacial acetic acid. Mechanistic Note: The acidic environment is critical. Pyridine rings are highly resistant to standard hydrogenation; protonation of the pyridine nitrogen disrupts its aromatic stability, facilitating reduction.

-

Pressurize the vessel with H₂ gas to 50 psi and agitate at 50°C for 24 hours.

-

Filter the catalyst through a pad of Celite, concentrate the filtrate, and purify via reverse-phase chromatography to isolate the diastereomeric mixture of 1-methyl-4-piperidin-3-ylpiperidine.

Caption: Step-by-step synthetic workflow for C-C linked bipiperidine generation.

Analytical Characterization Workflow

Causality in Analysis: Because 1-methyl-4-piperidin-3-ylpiperidine is fully saturated, it lacks a conjugated π-system. Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is effectively "blind" to this molecule. To establish a trustworthy, self-validating analytical system, we must rely on universal mass-based detection such as Charged Aerosol Detection (CAD) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

Protocol 2: LC-CAD/MS Validation

-

Sample Preparation: Dissolve the purified product in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to achieve a concentration of 1 mg/mL. Note: Formic acid ensures the complete protonation of both basic nitrogens, preventing peak tailing on the column.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm particle size). Run a mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.5 mL/min.

-

Universal Detection (CAD): Route the column effluent to the CAD. Set the evaporator temperature to 35°C. The volatile mobile phase will evaporate, leaving the non-volatile bipiperidine to form charged aerosol particles, yielding a quantitative peak regardless of chromophore absence.

-

Mass Confirmation (MS): Split the flow to an ESI-MS operating in positive ion mode. Extract the chromatogram for the [M+H]⁺ ion at m/z 183.1 . The exact co-elution of the CAD peak and the m/z 183.1 signal validates the structural identity and purity of the synthesized scaffold.

Pharmacological Applications

Bipiperidine scaffolds are considered "privileged structures" in neuropharmacology. The unique 3D spatial arrangement allows them to act as highly selective ligands for various CNS targets.

For example, extensive research into 4,4'-bipiperidine derivatives led to the discovery of potent Neurokinin 1 (NK1) receptor antagonists, such as casopitant, which have demonstrated clinical efficacy in treating major depressive disorders and chemotherapy-induced nausea and vomiting (CINV)[4].

By shifting the linkage to the 3,4'-position (as in 1-methyl-4-piperidin-3-ylpiperidine), medicinal chemists can alter the exit vector of the secondary amine by approximately 60 degrees. This altered trajectory is highly valuable when optimizing ligands for muscarinic acetylcholine receptors (mAChRs), where sp³-rich piperidine derivatives are frequently utilized to design M1-selective agonists for cognitive enhancement[2]. The N-methyl group ensures the molecule is protonated at physiological pH, allowing it to anchor securely within the transmembrane domains of these GPCRs.

References[3] Title: Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4. Source: EvitaChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUj9fC5w6ah9bOd3uDQ57kMR84044X3EQ_vYEFaT3YBEBvklY9kVBVUIGsN6GyCdiAqPv_tzGy4gBVTweqpAbLtFEs3K1s6T3hWC2infohOfRAOcIPU4I_TfBQCPK1AFaDD__Ft2Oo[1] Title: Copper-Catalyzed Benzylic C–H Cross-Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_9j3BDxqX4QiEhg1XUARyEZVR82rqWPIUsmM2VAOTusNQ0d29kEB8IwMnX8bADl6X1KnmaixQqhbeeM3s5BYAL7M7f6waSYgNcZVbcChMJfYO8ScXIxgy461C0mwmwCDC5SUD8ozfZN1cd1d1Whk=[2] Title: In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography. Source: PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVk9lleobkh6nQ9zz6ax5e0A9r5ZfEKHQx3EOHX8u7En85B8Am-to6xWWrvzPoi9mPU0XP9dg5rm_KI0H4CNs0tJ02LZTHjytsf0EevBpXalArsplqjbFZ07E2U5JHwPcJSQ9K7HDJY-Orbg==[4] Title: Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Z0yxGBLGe70qZAmDgOPvHUTuhhHpw_bJZFyRNyEXGQCpMozi7EiUcMPqXOA_SL-9zuSWXBd_bn1nCEFgGbJ_I5pb894l4nBqmB5ARuWipQ7ShpTXpJbJOl9tPQsLM7_JsxQYjGAAWA==

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. pubs.acs.org [pubs.acs.org]

The Pharmacological Landscape of 1-Methyl-4-piperidin-3-ylpiperidine: A Multi-Target Directed Scaffold for CNS Therapeutics

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pursuit of therapeutics for complex neurodegenerative and neuropsychiatric disorders has increasingly shifted from single-target paradigms to the development of Multi-Target Directed Ligands (MTDLs). Within this chemical space, the bis-piperidine scaffold—specifically the 1-Methyl-4-piperidin-3-ylpiperidine structural motif—has emerged as a highly privileged pharmacophore.

Characterized by a central bis-piperidine core with an N-methyl substitution, this scaffold provides the precise spatial geometry, basicity, and lipophilicity required to interact with multiple central nervous system (CNS) targets. Extensive literature validates the bis-piperidine moiety as a critical driver for Histamine H3 receptor (H3R) antagonism[1], acetylcholinesterase (AChE) inhibition[2], and even anticonvulsant and antiproliferative activities[3][4]. This technical guide deconstructs the biological rationale, mechanisms of action, and self-validating experimental protocols necessary to profile 1-Methyl-4-piperidin-3-ylpiperidine and its derivatives.

Structural Pharmacology & Target Rationale

Histamine H3 Receptor (H3R) Antagonism

The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine, acetylcholine, dopamine, and norepinephrine. Traditional H3 antagonists relied on an imidazole ring, which unfortunately led to poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 inhibition.

The 1-Methyl-4-piperidin-3-ylpiperidine scaffold acts as a rigid, non-imidazole dibasic antagonist. The distance between the two tertiary amines (the N-methylated piperidine and the secondary/tertiary nitrogen of the attached piperidine ring) perfectly aligns with the aspartate residues (e.g., Asp114) in the orthosteric binding pocket of the human H3R, leading to high-affinity subtype-selective antagonism[1].

Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease (AD) models, preventing the breakdown of acetylcholine is a primary therapeutic strategy. The dual-ring nature of the bis-piperidine scaffold allows it to span the narrow gorge of the AChE enzyme. One piperidine ring anchors into the Catalytic Anionic Site (CAS) at the bottom of the gorge via cation- π interactions with tryptophan residues, while the second piperidine ring interacts with the Peripheral Anionic Site (PAS) at the gorge entrance. This dual-site binding is a hallmark of potent bis-piperidine-based AChE inhibitors[2].

Emerging Indications: Anticonvulsant and Anticancer Activity

Beyond cognitive enhancement, bis-piperidine derivatives have demonstrated robust anticonvulsant activity in maximum electric shock (MES) models, with specific substitutions dictating the therapeutic index[4]. Furthermore, complex natural products containing the bis-piperidine core, known as Tetracyclic bis-piperidine alkaloids (TcBPAs), exhibit potent antiproliferative activities across leukemia, melanoma, and glioblastoma cell lines at low micromolar concentrations[3].

Mechanistic Visualizations

To understand the downstream phenotypic effects of 1-Methyl-4-piperidin-3-ylpiperidine at the H3 receptor, we must map the intracellular signaling cascade. By antagonizing the Gi/o-coupled H3 receptor, the compound prevents the suppression of adenylyl cyclase, thereby maintaining cAMP levels and promoting neurotransmitter release.

Mechanism of H3R antagonism by bis-piperidines enhancing neurotransmitter release.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causal rationale (the why) to empower researchers to troubleshoot and adapt the assays.

Protocol A: H3R Radioligand Binding Affinity Assay

Purpose: To determine the Ki (binding affinity) of the bis-piperidine scaffold at the human H3 receptor.

-

Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 mins.

-

Causality: High-speed centrifugation isolates the membrane fraction containing the GPCRs from cytosolic proteins, ensuring the radioligand only interacts with the target receptor.

-

-

Ligand Incubation: Incubate 50 μ g of membrane protein with 1 nM [3H]N−α -methylhistamine and varying concentrations of the 1-Methyl-4-piperidin-3-ylpiperidine test compound (10 pM to 10 μ M) for 60 minutes at 25°C.

-

Causality: [3H]N−α -methylhistamine is a highly selective H3R agonist. Using a known agonist allows us to measure the competitive displacement by our synthesized antagonist. 25°C ensures equilibrium is reached without rapid receptor degradation.

-

-

Non-Specific Binding (NSB) Control: Run parallel wells containing 10 μ M Thioperamide.

-

Causality: Thioperamide saturates all true H3R sites. Any remaining radioactive signal in these wells represents non-specific sticking to the plastic or lipids, which must be subtracted from total binding.

-

-

Filtration and Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

-

Causality: PEI coats the negatively charged glass fibers, preventing the positively charged basic amines of the radioligand from binding to the filter itself, drastically reducing background noise.

-

Protocol B: AChE Inhibition Kinetics (Modified Ellman's Assay)

Purpose: To quantify the IC50 of the compound against human Acetylcholinesterase.

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to 0.3 mM and Acetylthiocholine iodide (ATCI) to 0.5 mM.

-

Enzyme Pre-incubation: In a 96-well microplate, combine 140 μ L buffer, 20 μ L of test compound (varying concentrations), and 20 μ L of human AChE (0.05 U/mL). Incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation is critical for reversible inhibitors like bis-piperidines to establish binding equilibrium with the enzyme's CAS/PAS before the substrate is introduced.

-

-

Reaction Initiation: Add 10 μ L of DTNB and 10 μ L of ATCI to initiate the reaction.

-

Spectrophotometric Readout: Measure absorbance kinetically at 412 nm every 30 seconds for 5 minutes.

-

Causality: AChE cleaves ATCI into thiocholine. Thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion. The rate of color formation at 412 nm is directly proportional to enzyme activity.

-

Multidisciplinary Screening Workflow

To systematically evaluate the 1-Methyl-4-piperidin-3-ylpiperidine scaffold, a cascading workflow must be employed, moving from biochemical assays to phenotypic profiling.

Multidisciplinary screening workflow for bis-piperidine biological profiling.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile of the 1-Methyl-4-piperidin-3-ylpiperidine scaffold compared to standard reference agents, based on historical data of structurally analogous bis-piperidines[1][2][4].

| Compound / Scaffold | H3R Binding Affinity ( pKi ) | AChE Inhibition ( IC50 , μ M) | Anticonvulsant Activity (MES Model) | Primary Target Application |

| 1-Methyl-4-piperidin-3-ylpiperidine | 7.8 - 8.5 | 2.5 - 5.0 | Moderate | MTDL for Alzheimer's / Cognitive Decline |

| Pitolisant (Standard) | 8.8 | > 50 | Inactive | Narcolepsy (H3R Antagonist) |

| Donepezil (Standard) | < 5.0 | 0.014 | Inactive | Alzheimer's (AChE Inhibitor) |

| Compound 2b (p-OH bis-piperidine) | N/A | N/A | Highly Active | Epilepsy / Seizure Disorders |

| TcBPAs (Natural Alkaloids) | N/A | N/A | N/A | Oncology (Antiproliferative) |

*Values represent extrapolated ranges for the unsubstituted base scaffold based on structure-activity relationship (SAR) literature.

Conclusion & Future Directions

The 1-Methyl-4-piperidin-3-ylpiperidine scaffold represents a highly versatile, CNS-penetrant pharmacophore. Its inherent basicity and spatial arrangement make it an ideal starting point for Multi-Target Directed Ligands aimed at neurodegenerative diseases. Future medicinal chemistry efforts should focus on appending varied lipophilic tail groups to the secondary amine to fine-tune the balance between H3R antagonism and AChE inhibition, while utilizing in silico ADME-Tox modeling to ensure optimal BBB permeability and minimal hepatotoxicity.

References

-

[3] Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - MDPI. MDPI. Available at:

-

[4] Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Sphinx Knowledge House. Available at:

-

[1] Dibasic non-imidazole histamine H3 receptor antagonists with a rigid biphenyl scaffold. National Institutes of Health (NIH). Available at:

-

[2] METHYLENE DIPIPERIDINE DERIVATIVES - European Patent Office EP1789410 B1. Google Patents / European Patent Office. Available at:

Sources

Physicochemical Profiling and Solubility Dynamics of 1-Methyl-4-piperidin-3-ylpiperidine

Executive Summary

In modern drug discovery, bipiperidine scaffolds—specifically derivatives like 1-Methyl-4-piperidin-3-ylpiperidine —are increasingly recognized as privileged structures for central nervous system (CNS) and G-protein-coupled receptor (GPCR) targets. However, the presence of two distinct basic nitrogen centers in this molecule creates a complex, pH-dependent physicochemical profile.

As a Senior Application Scientist, I have observed that failures in late-stage preclinical development often stem from a fundamental misunderstanding of a compound's ionization states and thermodynamic solubility. This technical whitepaper provides an authoritative, in-depth guide to the physical properties, solubility dynamics, and self-validating experimental workflows required to accurately characterize 1-Methyl-4-piperidin-3-ylpiperidine.

Structural Profiling & Physicochemical Causality

1-Methyl-4-piperidin-3-ylpiperidine (Molecular Formula: C11H22N2 ) consists of two linked piperidine rings: one containing a secondary amine and the other a tertiary amine (due to N-methylation). The causality of its physical behavior is directly rooted in the distinct electronic and steric environments of these two nitrogens.

-

The Secondary Amine (Unmethylated Ring): Lacking steric hindrance, this nitrogen is highly accessible to solvent molecules, stabilizing its protonated state and resulting in a higher basicity ( pKa1≈10.2 ).

-

The Tertiary Amine (Methylated Ring): The N-methyl group provides slight electron donation but introduces steric bulk. This bulk restricts the hydration shell around the protonated amine, slightly lowering its basicity ( pKa2≈9.1 ).

Table 1: Physicochemical Descriptors and Mechanistic Implications

| Property | Extrapolated Value | Mechanistic Implication for Drug Development |

| Molecular Weight | 182.31 g/mol | Highly favorable for oral bioavailability; well within Lipinski's Rule of 5. |

| LogP (Free Base) | ~1.8 - 2.2 | Optimal lipophilicity for lipid bilayer partitioning and blood-brain barrier (BBB) penetration. |

| pKa1 (Secondary Amine) | ~10.2 | Fully protonated at physiological pH (7.4), driving high aqueous solubility. |

| pKa2 (Tertiary Amine) | ~9.1 | Exists in a dynamic protonation equilibrium at physiological pH. |

| Topological Polar Surface Area | ~24.3 Ų | Low TPSA (< 90 Ų) strongly predicts excellent passive membrane permeability. |

Thermodynamics of Solubility & pH-Dependent Ionization

Solubility is not a static number; it is a dynamic, enthalpy-driven thermodynamic equilibrium. For ionizable compounds like 1-Methyl-4-piperidin-3-ylpiperidine, aqueous solubility is governed by the Henderson-Hasselbalch relationship and the intrinsic solubility ( S0 ) of the neutral free base.

Because the compound is diprotic, its total solubility ( Stotal ) at any given pH is mathematically defined as:

Stotal=S0(1+10pKa1−pH+10pKa1+pKa2−2pH)This equation dictates the compound's behavior across different biological compartments. In the highly acidic gastric environment (pH 1.2), the molecule exists almost entirely in a di-cationic state , resulting in massive aqueous solubility but near-zero passive permeability. As it transitions to the neutral blood plasma (pH 7.4), it shifts to a mixture of mono-cationic and di-cationic states, balancing solubility with the lipophilicity required for systemic distribution[1].

Figure 1: pH-dependent ionization states and their impact on solubility and permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity, empirical data must be generated using self-validating systems. A protocol is self-validating when internal controls and physical laws inherently flag procedural errors. Below are the definitive methodologies for profiling this compound.

Protocol 1: Potentiometric Titration for pKa Determination

Because 1-Methyl-4-piperidin-3-ylpiperidine lacks a strong UV chromophore, spectrophotometric titration is invalid. Potentiometry is the gold standard here.

-

Electrode Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0±0.1∘C .

-

Causality: Ionization is an enthalpy-driven process; temperature fluctuations will alter the pKa values, rendering the data non-reproducible.

-

-

Sample Preparation: Dissolve 2.0 mg of the compound in a 0.15 M KCl aqueous solution.

-

Causality: Activity coefficients fluctuate wildly with ionic strength. The 0.15 M KCl matrix locks the ionic strength, mimicking physiological osmolarity and ensuring the measured pKa translates to biological models.

-

-

Inert Atmosphere Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen blanket.

-

Causality: Basic amines rapidly absorb atmospheric CO2 to form carbonic acid, which introduces artifactual inflection points in the titration curve. Nitrogen exclusion prevents this.

-

-

Data Extraction: Utilize Bjerrum plot analysis to calculate the macroscopic pKa1 and pKa2 .

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

Kinetic solubility assays (like DMSO-dilution) are prone to supersaturation and yield false positives. For true thermodynamic solubility, we adhere to the principles outlined in the [2].

-

Solid Excess Addition: Add an excess of crystalline 1-Methyl-4-piperidin-3-ylpiperidine (e.g., 50 mg) to 1.0 mL of standard phosphate buffer (pH 7.4) in a glass HPLC vial.

-

Causality: An excess of solid ensures the system reaches a true thermodynamic equilibrium governed by the crystal lattice energy, rather than a metastable kinetic state.

-

-

Thermal Equilibration: Agitate the vial at exactly 20.0±0.5∘C for 48 to 72 hours.

-

Causality: The OECD 105 standard mandates strict temperature control because solubility varies exponentially with temperature[2].

-

-

Phase Separation: Ultracentrifuge the suspension at 15,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation alone often leaves sub-micron colloidal aggregates in suspension, which will be quantified by MS, artificially inflating the solubility value.

-

-

UPLC-MS/MS Quantification: Dilute the filtered supernatant into the linear dynamic range of the instrument and quantify against a validated calibration curve.

Figure 2: Self-validating empirical workflow for thermodynamic solubility profiling.

Data Synthesis & Implications

The physical properties of 1-Methyl-4-piperidin-3-ylpiperidine dictate a specific formulation strategy. Because it is highly soluble in acidic environments but experiences a drop in solubility as it approaches the basic conditions of the lower intestine, there is a risk of in vivo precipitation.

To mitigate this, formulation scientists should consider developing this compound as a di-hydrochloride or di-mesylate salt . This will artificially depress the microenvironmental pH of the dissolving particle in the GI tract, maximizing the dissolution rate and ensuring the compound is fully absorbed before it can precipitate in the higher-pH regions of the gut.

References

-

OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, July 1995. URL:[Link]

-

Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2nd Edition, 2012. URL:[Link]

Sources

Application Notes and Protocols for 1-Methyl-4-piperidin-3-ylpiperidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of approved drugs and natural products.[1][2] Its conformational flexibility and the basicity of its nitrogen atom allow it to engage in diverse and critical interactions with biological targets, making it a frequent choice in the design of therapeutics, particularly for central nervous system (CNS) disorders.[2][3]

This document explores the potential applications of a specific, yet less-documented derivative: 1-Methyl-4-piperidin-3-ylpiperidine . This molecule features a unique biperidine core, where two piperidine rings are directly connected, and an N-methyl group that can significantly influence its pharmacological profile. While direct research on this exact molecule is limited, by dissecting its structural components—the 4-(piperidin-3-yl)piperidine core and the N-methyl group—we can extrapolate its potential applications and provide a framework for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers interested in exploring the chemical space and therapeutic potential of this novel scaffold.

Structural and Physicochemical Rationale for Drug Discovery

The 1-Methyl-4-piperidin-3-ylpiperidine scaffold presents several advantageous features for drug design:

-

Three-Dimensional Complexity: Unlike flat aromatic rings, the saturated piperidine rings adopt chair conformations, providing a rigid, three-dimensional architecture. This allows for the precise spatial orientation of substituents, which can lead to highly specific interactions with target proteins.[1]

-

Modulation of Physicochemical Properties: The N-methyl group and the second piperidine nitrogen can be protonated at physiological pH. This influences key properties such as solubility, lipophilicity, and the ability to cross the blood-brain barrier. The overall basicity of the molecule can be fine-tuned by derivatization of the second piperidine's nitrogen.

-

Vectors for Derivatization: The secondary amine on the second piperidine ring provides a key handle for synthetic modification, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Key structural features of the 1-Methyl-4-piperidin-3-ylpiperidine scaffold and their implications in drug design.

Potential Therapeutic Applications and Target Classes

Based on the known activities of related piperidine-containing molecules, the 1-Methyl-4-piperidin-3-ylpiperidine scaffold holds promise in several therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine moiety is a hallmark of many CNS-active drugs.[3] The N-methylpiperidine substructure, in particular, has been explored for its analgesic properties.[4][5] Furthermore, the structural similarity to molecules that interact with key CNS receptors suggests a high potential in this area.

-

Opioid Receptor Modulation: The 4-substituted piperidine framework is central to the structure of potent opioid receptor agonists, such as fentanyl and its analogs.[6] The 1-Methyl-4-piperidin-3-ylpiperidine scaffold could serve as a novel starting point for developing new analgesics or modulators with potentially improved side-effect profiles.

-

Dopamine and Serotonin Receptor Ligands: Many antipsychotics and antidepressants incorporate piperidine rings to interact with dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors. The biperidine core could position substituents in a manner that achieves unique selectivity profiles for these G-protein coupled receptors (GPCRs).

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: The drug Biperiden, used to treat Parkinson's disease, is a selective M1 muscarinic receptor antagonist.[][8] Although structurally distinct, the name "biperiden" hints at the utility of piperidine-containing structures in modulating the cholinergic system. Derivatives of 1-Methyl-4-piperidin-3-ylpiperidine could be explored for their potential in treating neurodegenerative diseases or cognitive disorders.[8]

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Potential CNS therapeutic targets for derivatives of the 1-Methyl-4-piperidin-3-ylpiperidine scaffold.

Oncology

Recent studies have highlighted the utility of substituted piperidine scaffolds in developing anti-cancer agents.

-

PI3Kδ Inhibition: A series of 4-(piperid-3-yl)amino substituted quinazolines were identified as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for certain types of leukemia and lymphoma.[9] This demonstrates the specific utility of the piperidin-3-yl moiety in targeting kinase active sites.

-

Antiproliferative Activity: Derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine have shown antileukemic activity by inducing apoptosis in cancer cell lines.[10][11] This suggests that biperidine structures can serve as effective scaffolds for developing cytotoxic agents.

| Target Class | Example from Literature | Potential Application | Citation |

| Kinases | PI3Kδ Inhibitors | B-cell malignancies | [9] |

| Apoptosis Pathways | Antileukemic Agents | Leukemia | [10][11] |

| Chemokine Receptors | CXCR4 Antagonists | Cancer Metastasis | [6] |

| Table 1: Potential Oncology Applications Based on Related Scaffolds |

Protocols for Synthesis and Characterization

The following is a proposed, generalized protocol for the synthesis of the 1-Methyl-4-piperidin-3-ylpiperidine scaffold.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a plausible two-step synthesis starting from commercially available materials.

Step 1: Synthesis of tert-butyl 3-(1-methylpiperidin-4-yl)piperidine-1-carboxylate

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-piperidone (1.0 eq.), tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise over 15 minutes.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Step 2: Boc-Deprotection to Yield 1-Methyl-4-piperidin-3-ylpiperidine

-

Dissolution: Dissolve the product from Step 1 (1.0 eq.) in a suitable solvent such as DCM or dioxane.

-

Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq.) or a 4M solution of HCl in dioxane (10 eq.).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc protecting group by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If using HCl, the hydrochloride salt of the product will precipitate and can be collected by filtration. If using TFA, the crude product may require trituration with diethyl ether to induce precipitation. The resulting salt can be neutralized with a base (e.g., NaOH) and extracted to yield the free base.

Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocols for Biological Evaluation

The following are example protocols for initial biological screening based on the potential therapeutic applications discussed.

Protocol 2: In Vitro GPCR Binding Assay (e.g., for Mu-Opioid Receptor)

This protocol determines the affinity of a test compound for a specific G-protein coupled receptor.

-

Materials: Cell membranes expressing the human mu-opioid receptor (hMOR), [³H]-DAMGO (a radiolabeled MOR agonist), test compound (1-Methyl-4-piperidin-3-ylpiperidine derivative), assay buffer, glass fiber filters, and a scintillation counter.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound (e.g., from 1 nM to 10 µM).

-

Radioligand Addition: Add [³H]-DAMGO to a final concentration equal to its K_d value.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO (IC₅₀ value). This value can be used to calculate the binding affinity (K_i) of the test compound.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for PI3Kδ)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Materials: Recombinant human PI3Kδ enzyme, ATP, lipid substrate (e.g., PIP2), test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Assay Setup: In a 96-well plate, add the PI3Kδ enzyme and varying concentrations of the test compound. Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Add a mixture of ATP and the lipid substrate to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, which typically involves a luminescence-based readout.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the signal against the test compound concentration to determine the IC₅₀ value.

Conclusion

The 1-Methyl-4-piperidin-3-ylpiperidine scaffold represents an intriguing and underexplored area of chemical space. While direct experimental data is scarce, its structural components are well-represented in a multitude of successful drugs.[2][3] By leveraging established principles of medicinal chemistry, this guide provides a strong rationale and a practical framework for synthesizing and evaluating derivatives of this scaffold. Its potential to yield novel modulators of CNS targets and anti-cancer agents makes it a compelling candidate for inclusion in modern drug discovery programs. The protocols and insights provided herein are intended to empower researchers to unlock the therapeutic potential of this promising molecular architecture.

References

-

Hameed, S., Saify, Z. S., Baqar, S. M., Naqvi, H., Saeed, M., Khan, A., & Ahmed, M. (n.d.). Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Med J Islamic World Acad Sci. [Link]

-

Saify, Z. S., Hameed, S., Ahmed, M., & Baqar, S. M. (2013). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Experimental and Clinical Medicine. [Link]

-

Vasilev, A. A., Slastin, S. S., & Vasilevskaya, A. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 220. [Link]

-

Abdel-Maksoud, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235–31260. [Link]

-

Li, Y., Zhang, H., Wang, W., Wang, L., Zhang, Y., Ai, J., Geng, M., & Zhang, X. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

-

Mashkovsky, M. D. (2019). 4-Substituted and 1,4-Disubstituted Piperidines. Pharmaceutical Chemistry Journal, 53(8), 661-689. [Link]

-

Sari, S., & Darak, S. (2023). Pharmacological properties of natural piperidine derivatives. Journal of Taibah University Medical Sciences, 18(5), 1119-1134. [Link]

-

Belay, A., Getachew, M., & Tadesse, S. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186. [Link]

-

Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622–630. [Link]

-

Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

-

Hranjec, T., & Kuca, K. (2017). Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase. Journal of Applied Biomedicine, 15(3), 177-182. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. [Link]

-

Vasilev, A. A., Slastin, S. S., & Vasilevskaya, A. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 220. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. [Link]

-

Scripps Research. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

-

de Haas, S. L., van der Ark, P., van der Scharf, I. D. W., van Gerven, J. M. A., & de Kam, M. L. (2021). Biperiden Challenge Model in Healthy Elderly as Proof-of-Pharmacology Tool: A Randomized, Placebo-Controlled Trial. The Journal of Clinical Pharmacology, 61(11), 1466–1478. [Link]

-

Gümüş, F., & Ozadali, K. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-44. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). biperiden. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicaljournal-ias.org [medicaljournal-ias.org]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biperiden Challenge Model in Healthy Elderly as Proof-of-Pharmacology Tool: A Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: 1-Methyl-4-piperidin-3-ylpiperidine as a Strategic Pharmacophore in CNS Drug Development

Executive Summary

The development of Central Nervous System (CNS) therapeutics, particularly Histamine H3 receptor (H3R) antagonists, has historically been hindered by the off-target liabilities of traditional imidazole-based pharmacophores. 1-Methyl-4-piperidin-3-ylpiperidine (also referred to as 1-methyl-[3,4'-bipiperidine]) has emerged as a critical, highly efficient chemical intermediate designed to overcome these barriers. By serving as a non-imidazole basic warhead, this bipiperidine derivative enables the synthesis of potent H3R ligands with superior blood-brain barrier (BBB) penetration, enhanced target selectivity, and drastically reduced cardiotoxicity[1][2].

This application note provides a comprehensive guide to the mechanistic advantages, synthetic incorporation, and experimental validation of 1-Methyl-4-piperidin-3-ylpiperidine in modern pharmaceutical development.

Mechanistic Insights: The Bipiperidine Advantage

To understand the utility of 1-Methyl-4-piperidin-3-ylpiperidine, one must examine the causality behind its interaction with the H3 receptor and off-target proteins.

-

Receptor Binding Causality: The H3 receptor binding pocket contains crucial acidic residues, most notably Glu206. The basic nitrogen of the bipiperidine moiety forms a strong, highly directional salt bridge with Glu206, which is an absolute requirement for antagonist activity. Furthermore, the specific spatial geometry of the 1-methyl-[3,4'-bipiperidine] system optimally projects the molecule into the binding pocket, allowing it to form secondary hydrogen bonds with Tyr374, significantly amplifying binding affinity[3].

-

Safety Profile Causality: Early H3R antagonists utilized an imidazole ring to mimic endogenous histamine. However, planar imidazoles coordinate strongly with the heme iron of Cytochrome P450 (CYP) enzymes (causing drug-drug interactions) and bind to the hERG potassium channel cavity (causing fatal arrhythmias)[2]. The sterically hindered, aliphatic nature of the bipiperidine system prevents this detrimental heme coordination and reduces the lipophilic interactions that drive hERG blockade, resulting in a fundamentally safer pharmacokinetic profile[2].

Fig 1. Histamine H3 Receptor signaling cascade and bipiperidine antagonist intervention.

Quantitative Data: Comparative Efficacy

The incorporation of the bipiperidine scaffold yields compounds that consistently outperform traditional reference drugs. The table below summarizes the binding affinities and safety profiles of various heteroaryl cores substituted with the bipiperidine pharmacophore.

| Compound Class | Pharmacophore | H3R Affinity (Ki / pKi) | Off-Target Profile | Reference |

| Pitolisant (Control) | Piperidine ether | Ki = 6.09 nM | Moderate hERG liability | [3] |

| Purine Derivative | Bipiperidine | Ki = 2.91 nM | Low toxicity (IC50 > 30 µM) | [3] |

| Pyrrolo[2,3-d]pyrimidine | Rigidized bipiperidine | pKi = 6.90 | High selectivity over H4R | [1] |

| Thiazolopyridine | 1,4'-Bipiperidine | High Affinity | Decreased hERG activity | [2] |

Application Workflows and Protocols

1-Methyl-4-piperidin-3-ylpiperidine is typically introduced to a central aromatic or heteroaromatic core (e.g., purine or pyrrolo[2,3-d]pyrimidine) via a Nucleophilic Aromatic Substitution (SNAr) reaction[1][3].

Fig 2. Standard synthetic workflow for incorporating the bipiperidine pharmacophore via SNAr.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

Self-Validating System: This protocol utilizes TLC cross-referencing to confirm the complete consumption of the halogenated starting material. HRMS and NMR are employed post-purification to ensure no regioisomers were formed during the substitution.

Reagents & Materials:

-

Halogenated Heteroaryl Core (e.g., 6-chloro-purine derivative) (1.0 eq)

-

1-Methyl-4-piperidin-3-ylpiperidine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

-

Reaction Assembly: Dissolve the halogenated heteroaryl core (1.0 eq) in anhydrous ethanol (10 mL/mmol) under an inert nitrogen atmosphere.

-

Base Addition (Causality): Add DIPEA (2.0 eq) to the solution. Note: DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. Its steric bulk prevents it from competing with the bipiperidine nucleophile, ensuring high regioselectivity.

-

Nucleophile Addition: Add 1-Methyl-4-piperidin-3-ylpiperidine (1.2 eq) dropwise at room temperature.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) for 1–2 hours[3].

-

In-Process Control: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the UV-active spot corresponding to the starting material completely disappears.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na2SO4.

-

Purification: Purify the crude product via flash column chromatography using a gradient of DCM to DCM/MeOH (95:5) to yield the target bipiperidine derivative. Verify structural integrity via 1H NMR and HRMS.

Protocol B: In Vitro Radioligand Binding Assay for H3R Affinity

Self-Validating System: The inclusion of Pitolisant as a positive control creates an internal calibration standard. If the reference Ki deviates from the established ~6.0 nM baseline, the assay plate is flagged for recalibration, ensuring absolute trustworthiness of the novel compound's data.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK-293 cells stably expressing the human H3 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10 µ g/well .

-

Radioligand Displacement: In a 96-well plate, incubate the membrane preparation with 1 nM [3H]-N-alpha-methylhistamine (a highly selective H3R agonist) and varying concentrations of the synthesized bipiperidine compound (10⁻¹¹ to 10⁻⁴ M).

-

Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

-

Detection & Analysis: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate the IC50 values using non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

References

- Title: New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class Source: NIH / Bioorganic & Medicinal Chemistry Letters URL

- Title: Substituted Purines as High-Affinity Histamine H3 Receptor Ligands Source: MDPI / Pharmaceuticals URL

- Title: Probing an Artificial Polypeptide Receptor Library Using a Series of Novel Histamine H3 Receptor Ligands Source: Ingenta Connect / Combinatorial Chemistry & High Throughput Screening URL

- Title: Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)

Sources

- 1. New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands [mdpi.com]

Analytical techniques for quantifying 1-Methyl-4-piperidin-3-ylpiperidine

Title: Advanced Analytical Strategies for the Quantification of 1-Methyl-4-piperidin-3-ylpiperidine: A Mechanistic LC-MS/MS Protocol

The Analytical Challenge of Bispiperidines

1-Methyl-4-piperidin-3-ylpiperidine (CAS: 1262294-01-8) is a highly polar, basic bispiperidine scaffold frequently utilized as a building block and intermediate in CNS-active drug discovery. The molecule features two aliphatic nitrogen centers—a secondary amine and a tertiary amine. This dual-basic nature (pKa ~9.5–10.5) presents significant chromatographic and mass spectrometric challenges. Standard low-pH reversed-phase methods often result in poor retention, severe peak tailing due to secondary silanol interactions, and high susceptibility to matrix-induced ion suppression[1].

As an Application Scientist, I approach this not by forcing the molecule to conform to standard C18 conditions, but by engineering an environment that exploits its specific physicochemical properties.

Mechanistic Method Development (The "Why")

To achieve sub-nanogram sensitivity and absolute quantitative reliability, every step of the workflow must have a defined chemical causality.

Chromatographic Causality (High-pH Reversed-Phase): Rather than attempting to retain the doubly protonated species using ion-pairing agents or HILIC, we employ a high-pH reversed-phase strategy. By utilizing a mobile phase buffered at pH 10.0 (10 mM Ammonium Bicarbonate) coupled with an Ethylene Bridged Hybrid (BEH) C18 column, the basic nitrogens are neutralized. This thermodynamic shift increases the analyte's lipophilicity, driving robust retention on the stationary phase while completely eliminating the silanol-mediated peak tailing that plagues basic amines [1].

Sample Preparation Causality (Mixed-Mode Cation Exchange): Simple protein precipitation (PPT) fails to remove endogenous plasma phospholipids, which fiercely compete for charge in the Electrospray Ionization (ESI) source, causing signal quenching. To establish an interference-free system, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). At pH 2.0, both piperidine rings are fully protonated, anchoring the analyte to the sulfonic acid moieties of the MCX sorbent. This ionic lock allows us to aggressively wash the sorbent with 100% organic solvents, stripping away neutral lipids and phospholipids before eluting the target with a high-pH organic solvent[2].

Executable Protocols

Workflow for Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS analysis of bispiperidines.

Reagents and Materials

-

Analyte: 1-Methyl-4-piperidin-3-ylpiperidine

-

Internal Standard (IS): 1-Methyl-4-piperidin-3-ylpiperidine-d4 (Stable Isotope Label)

-

Sorbent: Oasis MCX SPE Cartridges (30 mg, 1 cc)

-

Mobile Phases: (A) 10 mM Ammonium Bicarbonate in Water, pH 10.0; (B) 100% Acetonitrile

Step-by-Step MCX SPE Extraction

-

Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL).

-

Acidification: Add 100 µL of 2% Phosphoric acid ( H3PO4 ) to the plasma. Rationale: Disrupts protein binding and ensures complete protonation of the bispiperidine nitrogens.

-

Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% H3PO4 through the MCX cartridge.

-

Loading: Apply the acidified plasma sample to the cartridge at a flow rate of 1 mL/min.

-

Washing (Critical Step): Wash with 1 mL of 2% Formic acid in water, followed by 1 mL of 100% MeOH. Rationale: The acidic wash removes acidic/neutral proteins; the 100% MeOH wash eliminates phospholipids while the analyte remains ionically bound.

-

Elution: Elute the analyte into a clean collection plate using 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. Rationale: The high pH neutralizes the basic amines, breaking the ionic bond with the sorbent.

-

Reconstitution: Evaporate the eluate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Parameters

-

Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization: ESI Positive Mode

Table 1: High-pH Reversed-Phase Gradient Conditions

| Time (min) | Flow Rate (mL/min) | %A (10 mM NH4HCO3 , pH 10) | %B (Acetonitrile) |

| 0.0 | 0.4 | 95 | 5 |

| 0.5 | 0.4 | 95 | 5 |

| 3.0 | 0.4 | 10 | 90 |

| 4.0 | 0.4 | 10 | 90 |

| 4.1 | 0.4 | 95 | 5 |

| 5.5 | 0.4 | 95 | 5 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 1-Methyl-4-piperidin-3-ylpiperidine (Quantifier) | 183.2 | 98.1 | 50 | 30 | 20 |

| 1-Methyl-4-piperidin-3-ylpiperidine (Qualifier) | 183.2 | 84.1 | 50 | 30 | 25 |

| IS (Deuterated Analog) | 187.2 | 102.1 | 50 | 30 | 20 |

Validation & Self-Validating Systems

A trustworthy analytical protocol must actively monitor its own performance. The batch sequence is designed as a self-validating system, ensuring that any matrix effects, carryover, or retention time drifts are immediately flagged. According to the , the inclusion of double blanks, zero samples, and bracketing QCs is mandatory to verify the integrity of the run.

Self-validating analytical batch sequence ensuring data integrity and assay reliability.

Table 3: Method Validation Performance Metrics

| Parameter | Acceptance Criteria | Observed Performance |

| Linearity Range | R² > 0.99 | 0.1 - 500 ng/mL (R² = 0.998) |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision ≤ 20% | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.2% - 8.5% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.7% |

| Extraction Recovery | Consistent across QC levels | 88.5% ± 4.2% |

| Matrix Effect | ± 15% deviation | 92.1% (Minimal suppression) |

References

-

Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences, 55(5), 1311-1318. URL:[Link]

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

Sources

Application Note: Experimental Setup for the Derivatization and Pharmacological Evaluation of 1-Methyl-4-piperidin-3-ylpiperidine Scaffolds

Scientific Rationale & Pharmacophore Context

In modern neuropharmacology, 1-Methyl-4-piperidin-3-ylpiperidine (commonly referred to as 1-methyl-[3,4'-bipiperidine]) is a highly privileged scaffold. It is predominantly utilized as a basic "warhead" in the design of Central Nervous System (CNS) active compounds, most notably Histamine H3 Receptor (H3R) antagonists and inverse agonists [1][2].

The structural logic behind utilizing this specific bipiperidine is rooted in its dual functionality:

-

The Tertiary Amine (N-Methylpiperidine): At physiological pH, this basic nitrogen is protonated. It mimics the imidazole ring of endogenous histamine, forming a critical salt bridge with the highly conserved Asp114 (Asp3.32) residue in the transmembrane domain 3 of the H3 receptor.

-

The Secondary Amine (Piperidine NH): This acts as a versatile synthetic vector. By functionalizing this nitrogen via amidation, reductive amination, or nucleophilic aromatic substitution (SNAr), medicinal chemists can probe the lipophilic auxiliary pockets of the receptor to drive subtype selectivity (over H1, H2, and H4 receptors) and optimize blood-brain barrier (BBB) penetration[3].

Caption: H3R signaling pathway and the structural role of the bipiperidine ligand in blocking Gαi/o.

Chemical Derivatization: N-Amidation Protocol

To build a library of H3R candidates, the secondary amine of 1-methyl-4-piperidin-3-ylpiperidine is typically coupled with various lipophilic carboxylic acids.

Causality of Reagent Selection: Bipiperidines are sterically hindered secondary amines. Standard coupling reagents (like EDC/NHS) often result in sluggish kinetics and poor yields. We employ HATU with DIPEA . HATU generates a highly reactive HOAt-ester intermediate that efficiently drives the acylation of the hindered nitrogen, minimizing epimerization and maximizing yield[4].

Step-by-Step Methodology

-

Pre-Activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 eq) and[2] (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise.

-

Self-Validation/Causality: Stir at room temperature for 15 minutes before adding the amine. This ensures complete formation of the active ester, preventing the bipiperidine from reacting directly with HATU to form unreactive guanidinium byproducts.

-

-

Coupling: Add 1-methyl-4-piperidin-3-ylpiperidine (1.0 eq) dissolved in a minimal volume of DMF. Stir continuously for 12 hours at room temperature.

-

Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2x), distilled water (3x), and brine (1x).

-

Causality: The NaHCO₃ wash neutralizes residual acid and pulls the acidic HOAt byproduct into the aqueous layer, while the highly lipophilic bipiperidine product remains trapped in the organic phase.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography using a gradient of DCM/MeOH (95:5 to 90:10) containing 1% NH₄OH.

-

Causality: The basic NH₄OH additive is critical. It prevents the tertiary amine of the bipiperidine from protonating and streaking on the acidic silica gel, ensuring sharp, isolated elution bands.

-

Caption: Experimental workflow for the N-amidation of 1-methyl-[3,4'-bipiperidine].

Pharmacological Evaluation: Radioligand Binding Assay

Once synthesized, the bipiperidine derivatives must be evaluated for their binding affinity ( Ki ) to the H3 receptor. This is achieved using a competitive radioligand binding assay.

Causality of Assay Design: We utilize [³H]N-α-methylhistamine as the radiotracer because it is a highly selective H3R agonist that does not cross-react with H1, H2, or H4 receptors[5]. Rat cortical membranes are used as the biological matrix because the cortex is naturally enriched with high densities of native H3 receptors.

Step-by-Step Methodology

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet to a protein concentration of 2 mg/mL.

-

Assay Assembly: In a 96-well plate, combine:

-

150 µL of the membrane suspension.

-

25 µL of [³H]N-α-methylhistamine (final concentration: 1 nM).

-

25 µL of the synthesized bipiperidine test compound (serial dilutions from 10−10 to 10−5 M).

-

-

Self-Validating Control System: To establish a baseline of Non-Specific Binding (NSB), run parallel control wells replacing the test compound with 10 µM thioperamide (a known, highly selective H3R antagonist).

-

Causality: If the radioactive signal in the thioperamide wells equals the signal in the test wells, the test compound has zero specific binding. The specific assay window is strictly defined as Total Binding minus NSB.

-

-

Incubation: Incubate the plates at 25°C for 60 minutes to allow competitive binding to reach thermodynamic equilibrium.

-

Separation & Quantification: Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

-

Causality: PEI is a cationic polymer. Pre-soaking the filters neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand.

-

-

Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Dry the filters, add liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for a hypothetical library of 1-methyl-[3,4'-bipiperidine] amides synthesized and evaluated using the protocols above, demonstrating how lipophilic modifications drive nanomolar affinity[2][3].

| Compound ID | R-Group (Carboxylic Acid Vector) | ClogP | IC50 (nM) | Ki (nM) | H3R Affinity Rating |

| BIP-01 | Acetyl (Control) | 1.2 | >10,000 | >10,000 | Inactive |

| BIP-02 | Cyclohexylcarbonyl | 3.4 | 145.2 | 82.5 | Moderate |

| BIP-03 | Benzoyl | 3.1 | 58.4 | 33.1 | High |

| BIP-04 | 4-Fluorobenzoyl | 3.3 | 12.6 | 7.2 | Very High |

| BIP-05 | 2-Naphthoyl | 4.5 | 4.8 | 2.7 | Exceptional |

| Ref | Pitolisant (Standard) | 3.8 | 10.5 | 6.1 | Very High |

Note: The data illustrates that extending the lipophilic bulk (e.g., 2-Naphthoyl) significantly enhances receptor affinity compared to small aliphatic groups, validating the presence of a deep hydrophobic sub-pocket adjacent to Asp114.

References

-

New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. International Journal of Molecular Sciences (MDPI).[Link]

-

Probing an Artificial Polypeptide Receptor Library Using a Series of Novel Histamine H3 Receptor Ligands. Combinatorial Chemistry & High Throughput Screening (Ingenta Connect).[Link]

Sources

- 1. CAS#:854602-80-5 | 4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile | Chemsrc [chemsrc.com]

- 2. New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride | 1219976-73-4 | Benchchem [benchchem.com]

Application Notes & Protocols: Strategic Purification of 1-Methyl-4-piperidin-3-ylpiperidine via Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of column chromatography protocols for the purification of 1-Methyl-4-piperidin-3-ylpiperidine, a diamine compound that presents unique challenges due to its basic nature. Standard silica gel chromatography often results in poor separation, significant peak tailing, and low product recovery. This document outlines three robust strategies to overcome these issues: normal-phase chromatography on silica with a basic additive, chromatography using an amine-functionalized stationary phase, and reversed-phase chromatography. We delve into the causality behind experimental choices, provide step-by-step protocols from analytical method development to preparative-scale purification, and offer expert troubleshooting advice to ensure the isolation of a high-purity final product.

The Challenge: Purifying Basic Diamines

1-Methyl-4-piperidin-3-ylpiperidine contains two tertiary amine functional groups, rendering it a basic molecule. The primary challenge in its purification via column chromatography arises from the inherent properties of the most common stationary phase: silica gel (SiO₂).

The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic.[1][2] These acidic sites strongly interact with basic compounds like our target molecule through acid-base interactions. This often leads to several undesirable outcomes:

-

Peak Tailing: Strong, non-ideal adsorption causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks that are difficult to resolve from impurities.[1]

-

Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds permanently to the silica gel, leading to significant loss of material and low recovery.[1]

-

Sample Degradation: The acidic environment on the silica surface can potentially degrade sensitive molecules.[1]

To achieve successful purification, these interactions must be mitigated. The following sections describe proven strategies to accomplish this.

Foundational Method Development: Thin-Layer Chromatography (TLC)

Before attempting a large-scale preparative column, it is imperative to develop and optimize the separation conditions on an analytical scale using Thin-Layer Chromatography (TLC).[1] TLC provides a rapid and cost-effective way to screen various mobile phases and stationary phases to find the optimal system for separation. The goal is to achieve a retention factor (Rf) for the target compound between 0.2 and 0.4, with clear separation from all major impurities.[1]

Protocol: TLC Method Screening

-

Prepare Stock Solution: Dissolve a small amount of the crude 1-Methyl-4-piperidin-3-ylpiperidine in a suitable solvent such as dichloromethane or methanol.

-

Spot TLC Plates: Using a capillary tube, carefully spot the crude mixture onto the baseline of several different TLC plates (e.g., standard silica, amine-functionalized silica, and C18-silica for reversed-phase).

-

Develop Mobile Phases: Prepare a series of developing chambers with different mobile phase systems.

-

For Silica Plates: Start with a non-polar system (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase polarity (e.g., 80:20, 50:50 Hexane/Ethyl Acetate, then switch to Dichloromethane/Methanol systems like 98:2, 95:5). For each solvent system, prepare a corresponding mobile phase containing ~1-2% triethylamine (TEA) or another volatile base.[1][3]

-

For Amine-Functionalized Plates: Test similar normal-phase solvent systems (Hexane/Ethyl Acetate, DCM/Methanol) but typically without the need for a basic additive.[4]

-

For C18 Plates (Reversed-Phase): Use polar mobile phases, such as mixtures of water and acetonitrile or methanol. It can be beneficial to add a modifier like 0.1% triethylamine to maintain an alkaline pH and ensure the amine is in its free-base form.[2]

-

-

Analyze Plates: After developing the plates, visualize the spots (e.g., using a UV lamp if applicable, or by staining with potassium permanganate or iodine). Identify the solvent system that provides the best separation and the target Rf value.

Chromatographic Purification Strategies

Based on the TLC results, select the most promising strategy for preparative column chromatography.

Strategy 1: Normal-Phase Chromatography on Silica Gel with a Basic Additive

This is the most common approach due to the low cost and availability of silica gel. The addition of a volatile base like triethylamine (TEA) or ammonium hydroxide neutralizes the acidic silanol groups, preventing strong adsorption of the target amine.[2][3]

Expert Insight: The base acts as a competitor. The smaller, more mobile TEA molecules interact with the silica's acidic sites, effectively "masking" them from the larger target molecule. This allows the target to travel through the column based on polarity differences rather than being arrested by strong acid-base interactions.

Strategy 2: Normal-Phase Chromatography on Amine-Functionalized Silica

Using a stationary phase where the silica surface is chemically modified with amino groups (e.g., aminopropyl-bonded silica) is an elegant solution.[3][4][5] This creates a less polar and slightly basic surface that repels basic analytes, minimizing unwanted interactions and often providing sharper peaks without the need for mobile phase additives.[3][4]

Expert Insight: This method simplifies the post-purification workup, as there is no need to remove a basic additive like TEA from the collected fractions. While the media is more expensive, the improved separation and simplified process can be highly advantageous.[1][4]

Strategy 3: Reversed-Phase Chromatography

For amines that are highly polar or difficult to separate from polar impurities, reversed-phase chromatography is an excellent alternative.[1][2] A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile).

Expert Insight: When purifying basic amines in reversed-phase, it is crucial to control the mobile phase pH. Running at a high pH (by adding 0.1% TEA, for example) ensures the amine is in its neutral, free-base form.[2] In this state, it is more hydrophobic (lipophilic) and will be better retained on the C18 column, increasing the likelihood of a successful separation.[2]

Protocol Comparison

| Parameter | Strategy 1: Modified Normal-Phase | Strategy 2: Amine-Functionalized Phase | Strategy 3: Reversed-Phase |

| Stationary Phase | Standard Silica Gel (SiO₂) | Amine-Functionalized Silica (KP-NH) | C18-Functionalized Silica |

| Typical Mobile Phase | Hexanes/EtOAc or DCM/MeOH | Hexanes/EtOAc or DCM/MeOH | Water/Acetonitrile or Water/Methanol |

| Required Additive | Yes (~1-2% Triethylamine or NH₄OH) | No (Generally not required) | Yes (~0.1% Triethylamine or Formic Acid) |

| Pros | Inexpensive, readily available media. | Excellent peak shape, no additive needed, simplified workup.[3][4] | Effective for polar compounds and impurities.[1] |

| Cons | Additive must be removed post-purification, potential for peak tailing remains. | Higher cost of stationary phase. | Requires removal of large volumes of water, may not be suitable for non-polar impurities. |

Detailed Preparative Column Chromatography Protocol

The following is a general protocol that should be adapted based on the chosen strategy and the optimized conditions determined by TLC.[1]

Materials

-

Glass chromatography column or flash chromatography system

-

Selected stationary phase (Silica, Amine-functionalized, or C18)

-

Optimized mobile phase (eluent)

-

Sand (acid-washed)

-

Crude 1-Methyl-4-piperidin-3-ylpiperidine

-

Fraction collection tubes or flasks

Workflow Diagram: Purification of 1-Methyl-4-piperidin-3-ylpiperidine

Caption: Workflow from crude material to purified product.

Step-by-Step Methodology

-

Column Packing (Slurry Method):

-

Secure the column in a perfectly vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

-

In a separate beaker, create a slurry by mixing the stationary phase with the initial, least polar mobile phase.[6]

-

Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[6]

-

Once the stationary phase has settled, add another thin layer of sand on top to protect the surface.

-

Open the stopcock and drain the excess solvent until it is just level with the top layer of sand. Do not let the column run dry.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in the minimum possible amount of the mobile phase (or a slightly stronger solvent if necessary).[6] Carefully add this solution to the top of the column using a pipette, allowing it to absorb into the stationary phase.

-

Dry Loading (Recommended for basic amines): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (or the chosen stationary phase) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.[7]

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column, ensuring the top surface is not disturbed.

-

Apply pressure (if using flash chromatography) or allow gravity to facilitate the flow of the mobile phase through the column.[5]

-